molecular formula C10H13NO4 B13953333 1,2-Diethoxy-3-nitrobenzene CAS No. 627486-90-2

1,2-Diethoxy-3-nitrobenzene

Cat. No.: B13953333
CAS No.: 627486-90-2
M. Wt: 211.21 g/mol
InChI Key: IUXGGMMVFWAQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diethoxy-3-nitrobenzene is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzene, where two ethoxy groups and one nitro group are substituted on the benzene ring

Preparation Methods

The synthesis of 1,2-Diethoxy-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1,2-diethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1,2-Diethoxy-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ethoxy groups can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of ethoxy groups with other functional groups.

    Oxidation: The compound can undergo oxidation reactions, where the ethoxy groups are oxidized to form corresponding aldehydes or carboxylic acids.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Diethoxy-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar nitroaromatic substances.

    Medicine: Research into the pharmacological properties of nitroaromatic compounds includes studying this compound for potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Diethoxy-3-nitrobenzene involves its interaction with molecular targets through its nitro and ethoxy groups. The nitro group can participate in redox reactions, while the ethoxy groups can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used .

Comparison with Similar Compounds

1,2-Diethoxy-3-nitrobenzene can be compared with other nitrobenzene derivatives, such as 1,3-dimethoxy-2-nitrobenzene and 1,4-dimethoxy-2-nitrobenzene. These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique substitution pattern of this compound gives it distinct chemical properties and reactivity, making it suitable for specific applications where other derivatives may not be as effective .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows for diverse reactions and applications, making it a valuable subject of study and use in multiple domains.

Properties

CAS No.

627486-90-2

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

1,2-diethoxy-3-nitrobenzene

InChI

InChI=1S/C10H13NO4/c1-3-14-9-7-5-6-8(11(12)13)10(9)15-4-2/h5-7H,3-4H2,1-2H3

InChI Key

IUXGGMMVFWAQKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.